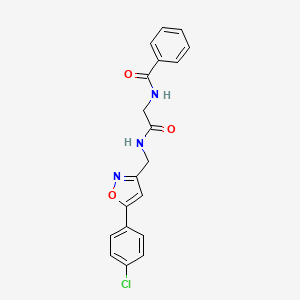

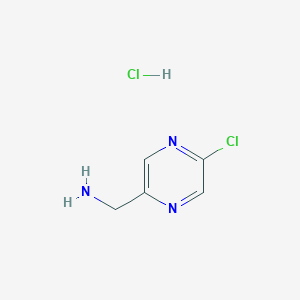

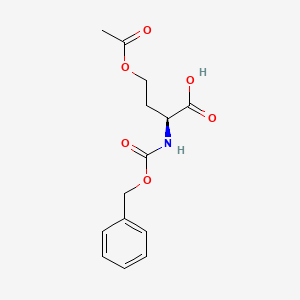

![molecular formula C17H19N3O2S B2447935 (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2035036-57-6](/img/structure/B2447935.png)

(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, also known as CSP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. CSP is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrazine ring system, which has been found to possess unique properties that make it a promising candidate for use in a range of research areas. In

科学的研究の応用

Pharmaceutical Applications

Pyrrolopyrazine derivatives, including the compound , have been employed in various pharmaceutical applications . They have exhibited different biological activities, such as:

- Antimicrobial Activity : These compounds have shown potential in combating microbial infections .

- Anti-inflammatory Activity : They have been used in the treatment of inflammation-related conditions .

- Antiviral Activity : Some derivatives have demonstrated antiviral properties .

- Antifungal Activity : They have been used to treat fungal infections .

- Antioxidant Activity : These compounds have shown potential in neutralizing harmful free radicals .

- Antitumor Activity : They have been used in cancer treatment due to their antitumor properties .

- Kinase Inhibitory Activity : Some derivatives have shown inhibitory effects on kinase, an enzyme that plays a key role in various cellular processes .

Organic Materials

Nitrogen-containing heterocycles like pyrrolopyrazine have been used in the development of organic materials .

Natural Products

Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life .

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are generally used for carbon–carbon bond formation on pyrazines, including classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .

Food Industry

Pyrrolopyrazine derivatives have found applications in the food industry, particularly due to their unique flavor profiles .

Perfumery

Due to their distinctive aromatic properties, pyrrolopyrazine derivatives have been used in the perfume industry .

作用機序

Target of Action

The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process known as phosphorylation. This is a key regulatory event in cells, affecting many aspects of cell function, including cell signaling, metabolism, and cell division .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . It does this by binding to the kinase, which prevents the enzyme from carrying out its normal function of phosphorylating other proteins. This can lead to changes in cell signaling pathways, potentially leading to effects such as cell cycle arrest .

Biochemical Pathways

The compound affects the mitotic pathways . These pathways are involved in cell division, and their disruption can lead to cell cycle arrest, specifically at the G2/M phase . This means that the cells are unable to divide, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound has been shown to have improved oral bioavailability compared to similar compounds . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action. The oral bioavailability of this compound was optimized to 56% , which means that when the drug is taken orally, 56% of the drug reaches the systemic circulation in an unchanged form.

Result of Action

The result of the compound’s action is G2/M cell cycle arrest , followed by caspase-dependent apoptosis . Apoptosis is a form of programmed cell death, which is a way for the body to remove damaged or unwanted cells. Caspases are a family of protease enzymes that play essential roles in apoptosis. Therefore, the compound’s action leads to the death of the targeted cells .

特性

IUPAC Name |

2-cyclopropyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-23(22,11-8-14-4-2-1-3-5-14)19-9-10-20-16(13-19)12-17(18-20)15-6-7-15/h1-5,8,11-12,15H,6-7,9-10,13H2/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONIXKFNGLHBOV-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

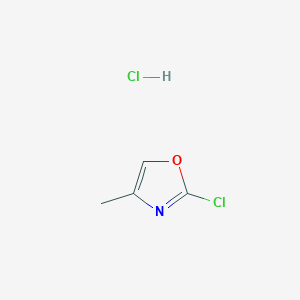

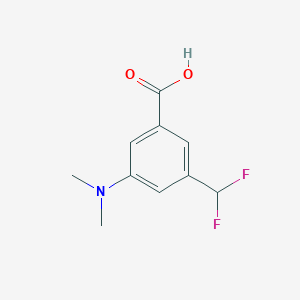

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)

![2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide](/img/structure/B2447872.png)